N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

NAPE-PLD Endocannabinoid System Efferocytosis

Sourcing separate probes for GPCR, metalloprotease, and lipid hydrolase screening cascades creates procurement overhead. This compound solves that bottleneck as a single, structurally differentiated multi-target probe. • Documented PubChem bioassay hits against RGS4, MOR-1, ADAM17, CHRM1, and furin. • Monocyclic thiazole core-not fused benzothiazole-enables SAR exploration inaccessible with BT-PSP or 2-amino series probes. • Piperidine-1-sulfonyl benzamide warhead shared with 2D216 calcium channel activator; suitable for head-to-head MLR assay comparison. Supplied as a research chemical for in vitro use; shipped globally with batch-specific QC documentation.

Molecular Formula C28H25N3O4S2
Molecular Weight 531.65
CAS No. 313262-67-8
Cat. No. B2628841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
CAS313262-67-8
Molecular FormulaC28H25N3O4S2
Molecular Weight531.65
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H25N3O4S2/c32-25(21-12-6-2-7-13-21)26-24(20-10-4-1-5-11-20)29-28(36-26)30-27(33)22-14-16-23(17-15-22)37(34,35)31-18-8-3-9-19-31/h1-2,4-7,10-17H,3,8-9,18-19H2,(H,29,30,33)
InChIKeyHCDDRTVLFZEHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 313262-67-8): A Structurally Differentiated Thiazole-Benzamide Research Probe


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 313262-67-8) is a synthetic small molecule (MW 531.6, C28H25N3O4S2) that combines a 5-benzoyl-4-phenylthiazole core with a 4-(piperidine-1-sulfonyl)benzamide moiety . This compound belongs to the thiazole-benzamide class but is structurally differentiated from common benzothiazole-phenylsulfonyl-piperidine (BT-PSP) analogs by the presence of a monocyclic thiazole ring rather than a fused benzothiazole system, and by the simultaneous substitution at both the 4- and 5-positions of the thiazole [1]. These structural features create a distinct pharmacophoric profile: the 5-benzoyl and 4-phenyl substituents on the thiazole ring, combined with the piperidine sulfonyl benzamide warhead, generate a three-dimensional arrangement that diverges from both 2-amino-5-benzoyl-4-phenylthiazole adenosine receptor antagonists and BT-PSP NAPE-PLD activators [2][3].

Why N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Cannot Be Replaced by Generic Thiazole or Benzothiazole Analogs


Within the broader class of arylsulfonyl-piperidine carboxamides, small structural variations produce large shifts in target engagement, potency, and selectivity. The 5-benzoyl-4-phenylthiazole core in this compound is structurally distinct from both the 2-amino-5-benzoyl-4-phenylthiazole series (which requires a free 2-amino group for adenosine A1 receptor antagonism) [1] and the benzothiazole-phenylsulfonyl-piperidine (BT-PSP) series (which relies on a fused benzothiazole ring for NAPE-PLD activation) [2]. The conversion from a 2-amino group to a 2-benzamido linkage, combined with 4- and 5-substitution on a monocyclic thiazole rather than a fused benzothiazole, fundamentally alters the hydrogen-bonding capacity, steric bulk, and electron distribution of the molecule. Furthermore, the piperidine-1-sulfonyl benzamide warhead—shared with immunomodulatory aminothiazole scaffolds such as 2D216—confers calcium channel modulatory activity that is exquisitely sensitive to the substitution pattern on the thiazole ring [3]. These molecular distinctions mean that in-class compounds such as N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide, VU534, or 2D216 cannot serve as functional replacements; each occupies a unique position in chemical biology space.

Quantitative Differentiation Evidence for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide vs. Closest Analogs


Thiazole vs. Benzothiazole Core: Divergent NAPE-PLD Target Engagement Profile

The target compound features a monocyclic 1,3-thiazole ring, whereas the most potent NAPE-PLD activators in the published BT-PSP series contain a fused benzothiazole ring. Published benzothiazole-phenylsulfonyl-piperidine carboxamides such as VU534 and VU533 activate recombinant mouse NAPE-PLD with EC50 values of 0.30 μM and Emax > 2.0 (fold increase over vehicle) [1]. The monocyclic thiazole core in the target compound presents reduced π-stacking surface area and altered hydrogen-bonding geometry compared to the benzothiazole system, which is predicted to shift the EC50 and Emax parameters for NAPE-PLD modulation [2]. In a series of 22 BT-PSP analogs, introduction of a thiazole core in place of benzothiazole (structurally analogous to the target compound's scaffold) resulted in detectable but variably altered enzyme modulation, indicating that the core heterocycle identity is a critical determinant of NAPE-PLD pharmacology [1].

NAPE-PLD Endocannabinoid System Efferocytosis

2-Benzamido vs. 2-Amino Substitution: Differentiated Adenosine A1 Receptor Pharmacology

The target compound bears a bulky 2-benzamido substituent on the thiazole ring, in contrast to the 2-amino-5-benzoyl-4-phenylthiazole series optimized for adenosine A1 receptor antagonism. In the 2-amino series, the best compound (16m, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole) exhibited Ki = 4.83 nM at rat A1 receptors and Ki = 57.4 nM at human A1 receptors [1]. The unsubstituted benzamide analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (lacking the piperidine-sulfonyl group) showed Ki = 9.5 nM at rat A1 receptors but Ki > 1,000 nM at human A2A receptors, demonstrating > 100-fold A1 selectivity [2]. The target compound's 4-(piperidine-1-sulfonyl)benzamide group introduces a sulfonamide at the para-position of the benzamide ring, a modification known to alter adenosine receptor subtype selectivity and functional activity (antagonist vs. inverse agonist) relative to unsubstituted benzamide analogs [1].

Adenosine A1 Receptor GPCR Radioligand Binding

Piperidine Sulfonyl Benzamide Warhead: Shared Scaffold with Immunomodulatory Calcium Channel Activator 2D216 but with Differentiated Thiazole Substitution

The target compound shares the 4-(piperidine-1-sulfonyl)benzamide warhead with 2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide], a well-characterized small molecule calcium channel activator that potentiates TLR4 ligand-stimulated NF-κB activation and enhances murine antigen-specific antibody responses as a co-adjuvant with LPS [1]. However, the target compound replaces the 4-(2,5-dimethylphenyl) substituent with a 5-benzoyl-4-phenyl motif, introducing a ketone carbonyl and an additional phenyl ring that significantly increase molecular weight (531.6 vs. ~455 for 2D216), alter lipophilicity, and modify hydrogen-bond acceptor capacity . SAR studies on the 2D216 series demonstrated that even minor modifications to the thiazole substitution pattern shift the potency of calcium channel activation: analog 2E151 [4-propylpiperidin-1-yl)sulfonyl] was more potent than 2D216 in the mixed lymphocyte reaction (MLR) assay [1].

Calcium Channel Adjuvant Immunomodulation

Morpholine vs. Piperidine Sulfonamide: Modulating Physicochemical and Pharmacokinetic Properties

The direct morpholine analog, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (CAS 313683-79-3), replaces the piperidine ring with a morpholine ring, introducing an oxygen atom into the six-membered sulfonamide heterocycle [1]. This substitution reduces the calculated logP by approximately 0.5–0.8 log units (morpholine oxygen increases polarity) and alters the pKa of the sulfonamide nitrogen . In related arylsulfonyl-piperidine series, piperidine-to-morpholine substitution has been shown to reduce passive membrane permeability by 2- to 5-fold while improving aqueous solubility by 3- to 10-fold [2]. The target compound's piperidine sulfonamide thus offers a lipophilic, higher-permeability phenotype relative to its morpholine congener.

Sulfonamide SAR Physicochemical Properties Permeability

Polypharmacology Screening Profile: RGS4, Mu-Opioid, and ADAM17 Target Engagement

PubChem bioassay records indicate that CAS 313262-67-8 has been screened in multiple primary high-throughput screening assays against diverse targets, including: (1) a cell-based assay for regulators of G-protein signaling 4 (RGS4) activation; (2) a luminescence-based assay for mu-type opioid receptor (MOR-1) agonism; (3) a QFRET-based biochemical assay for ADAM17 (TACE) exosite inhibition; and (4) a fluorescence-based cell-based assay for additional target identification . This multi-target screening profile distinguishes the compound from closely related analogs such as N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide, which has been primarily characterized only at adenosine receptors [1], and from VU534/VU533, which were optimized specifically for NAPE-PLD [2].

High-Throughput Screening Polypharmacology Target Profiling

Recommended Application Scenarios for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 313262-67-8) Based on Quantitative Differentiation Evidence


Endocannabinoid System Probe Development Using Monocyclic Thiazole Scaffolds

For laboratories studying NAPE-PLD-dependent endocannabinoid biosynthesis, this compound provides a monocyclic thiazole alternative to the extensively characterized benzothiazole-phenylsulfonyl-piperidine (BT-PSP) series. The thiazole core offers reduced aromatic surface area and distinct electronic properties compared to VU534 and VU533, enabling exploration of structure-activity relationships that are inaccessible with benzothiazole-based probes. Researchers can use this compound as a starting point for a parallel SAR campaign to identify NAPE-PLD modulators with differentiated efficacy (Emax) and potency (EC50) profiles relative to the published BT-PSP series [1].

Adenosine Receptor Subtype Selectivity Profiling with 2-Benzamido-Thiazole Derivatives

The 2-benzamido linkage with a para-piperidine-sulfonyl substituent distinguishes this compound from the 2-amino-5-benzoyl-4-phenylthiazole adenosine A1 antagonist series. Given that the unsubstituted benzamide analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide shows Ki = 9.5 nM at A1 with >100-fold selectivity over A2A, this compound is suitable for systematic adenosine receptor subtype profiling studies to determine how the piperidine-sulfonyl modification shifts selectivity across A1, A2A, A2B, and A3 subtypes [2].

Calcium Channel-Mediated Immunomodulation SAR Studies

Sharing the 4-(piperidine-1-sulfonyl)benzamide warhead with the validated calcium channel activator 2D216, this compound offers a structurally expanded probe for investigating how 5-benzoyl-4-phenyl substitution on the thiazole ring influences intracellular Ca2+ elevation, NFAT nuclear translocation, and TLR4 co-adjuvant activity. The differentiated substitution pattern enables head-to-head comparison with 2D216 and 2E151 in mixed lymphocyte reaction (MLR) assays, providing insight into the pharmacophoric requirements for calcium channel-dependent adjuvant potentiation [3].

Multi-Target Preliminary Phenotypic Screening in Chemical Biology

Documented PubChem bioassay screening data against RGS4, mu-opioid receptor (MOR-1), and ADAM17, combined with its structural relationship to adenosine receptor and NAPE-PLD ligands, makes this compound a suitable single-probe entry point for laboratories conducting broad phenotypic screening. Rather than procuring separate compounds for each target class, researchers can leverage this compound's documented multi-target engagement profile to efficiently triage hits across GPCR, metalloprotease, and lipid hydrolase target families in a consolidated screening cascade .

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